molecular formula C28H24N2O2 B3530108 4-[(diphenylacetyl)amino]-N-(3-methylphenyl)benzamide

4-[(diphenylacetyl)amino]-N-(3-methylphenyl)benzamide

Cat. No. B3530108
M. Wt: 420.5 g/mol
InChI Key: CBZVGXAMYPHBAU-UHFFFAOYSA-N
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Description

Amides are a type of functional group that contain a carbonyl group (C=O) linked to a nitrogen atom. They play a crucial role in the structure of proteins and are present in a wide range of pharmaceuticals .


Synthesis Analysis

Amides can be synthesized through various methods. One common method is the reaction of an amine with a carboxylic acid or its derivatives . Another method involves the acylation of amines .


Molecular Structure Analysis

The molecular structure of an amide consists of a carbonyl group (C=O) and a nitrogen atom. The carbonyl carbon is sp2 hybridized, forming a trigonal planar geometry around it. The nitrogen atom can be either sp2 or sp3 hybridized depending on its bonding .


Chemical Reactions Analysis

Amides can undergo a variety of chemical reactions. They can be hydrolyzed to produce carboxylic acids and amines. They can also react with nitrous acid to form carboxylic acids and nitrogen gas .


Physical And Chemical Properties Analysis

Amides generally have high boiling points due to the presence of polar carbonyl and amine groups, which can form hydrogen bonds. They are usually solid at room temperature. Amides of five or fewer carbon atoms are soluble in water .

Mechanism of Action

The mechanism of action of amides in a biological context often involves interactions with proteins or enzymes. The specific mechanism of action would depend on the specific amide and its biological target .

Safety and Hazards

The safety and hazards of a specific amide would depend on its specific structure. Some amides are used in pharmaceuticals and are safe for human consumption under certain conditions, while others can be hazardous. It’s important to refer to Material Safety Data Sheets (MSDS) for specific information .

Future Directions

The study and application of amides continue to be a significant area of research in organic chemistry and pharmaceutical science. Future directions may include the development of new synthetic methods, the discovery of new pharmaceuticals, and the study of the biological mechanisms of action of amides .

properties

IUPAC Name

4-[(2,2-diphenylacetyl)amino]-N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O2/c1-20-9-8-14-25(19-20)30-27(31)23-15-17-24(18-16-23)29-28(32)26(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-19,26H,1H3,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZVGXAMYPHBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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